2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride
Overview
Description
2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride is an organic compound with the molecular formula C5H13NO2·HCl. It is a derivative of aminomethyl propanol and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a propanol backbone. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 2-aminoisobutyric acid or its esters . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of oxazolines and other heterocyclic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride can be compared with other similar compounds such as:
Aminomethyl propanol: This compound is a precursor to oxazolines and is used in the synthesis of various organic compounds.
3-Amino-2-methylpropan-1-ol: Similar in structure but lacks the methoxy group, which affects its chemical properties and reactivity.
2-Amino-2-methyl-1-propanol: Used in the preparation of buffer solutions and cosmetics, it differs in the position of the amino group and the absence of the methoxy group.
The unique presence of the methoxy group in this compound imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-amino-3-methoxy-2-methylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPPCYYMMYCAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(COC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.